molecular formula C19H18ClN3O2S B11535623 2,5-dioxo-1-phenylpyrrolidin-3-yl N'-(4-chlorophenyl)-N-ethylcarbamimidothioate

2,5-dioxo-1-phenylpyrrolidin-3-yl N'-(4-chlorophenyl)-N-ethylcarbamimidothioate

Cat. No.: B11535623
M. Wt: 387.9 g/mol
InChI Key: WMGUSHNSEOUPDV-UHFFFAOYSA-N
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Description

(E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorophenyl group and a pyrrolidinylsulfanyl moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxo-1-phenylpyrrolidin-3-yl moiety through a cyclization reaction.

    Introduction of the Sulfanyl Group:

    Formation of the Imidamide Moiety: The final step involves the formation of the imidamide moiety by reacting the intermediate with an appropriate ethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidamide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidamide moiety can produce primary or secondary amines.

Scientific Research Applications

(E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylpyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures but different substituents.

    Chlorophenyl Imidamides: Compounds with similar chlorophenyl and imidamide moieties but different linking groups.

Uniqueness

(E)-N’-(4-CHLOROPHENYL)-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N-(4-chlorophenyl)-N'-ethylcarbamimidothioate

InChI

InChI=1S/C19H18ClN3O2S/c1-2-21-19(22-14-10-8-13(20)9-11-14)26-16-12-17(24)23(18(16)25)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H,21,22)

InChI Key

WMGUSHNSEOUPDV-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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